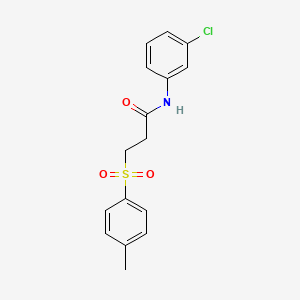

![molecular formula C9H6N2S B5514785 [1,3]thiazolo[3,2-a]benzimidazole CAS No. 247-83-6](/img/structure/B5514785.png)

[1,3]thiazolo[3,2-a]benzimidazole

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]thiazolo[3,2-a]benzimidazole typically involves the annulation of a thiazole ring to a benzimidazole moiety. One common method starts with 2-mercaptobenzimidazole, which reacts with ketones in boiling acetic acid and sulfuric acid to form 2-benzimidazolylthioacetophenone derivatives. These derivatives are then cyclized using polyphosphoric acid or [hydroxy(tosyloxy)iodo]benzene to yield the desired thiazolo[3,2-a]benzimidazole .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions mentioned above for large-scale synthesis. This includes using efficient catalysts, controlling reaction temperatures, and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[1,3]Thiazolo[3,2-a]benzimidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thioethers or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or benzimidazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

[1,3]Thiazolo[3,2-a]benzimidazole has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: This compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties.

Medicine: It has potential therapeutic applications, particularly as an anticancer agent and in the treatment of parasitic infections.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [1,3]thiazolo[3,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by increasing intracellular reactive oxygen species levels and decreasing mitochondrial membrane potential . Additionally, its antimicrobial activity is linked to its ability to inhibit the synthesis of essential cellular components in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Thiazolo[3,2-a]pyrimidine: Another fused heterocyclic compound with similar biological activities.

Imidazo[2,1-b]thiazole: Shares structural similarities and exhibits comparable chemical properties.

Benzofuran derivatives containing thiazolo benzimidazole nucleus: These compounds also display significant biological activities.

Uniqueness

What sets [1,3]thiazolo[3,2-a]benzimidazole apart is its unique combination of thiazole and benzimidazole rings, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex biological processes .

Properties

IUPAC Name |

[1,3]thiazolo[3,2-a]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2S/c1-2-4-8-7(3-1)10-9-11(8)5-6-12-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCQWURUZRYCIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349727 | |

| Record name | [1,3]thiazolo[3,2-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247-83-6 | |

| Record name | [1,3]thiazolo[3,2-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing [, ]thiazolo[3,2-a]benzimidazole derivatives?

A: Several synthetic strategies have been explored for the construction of the [, ]thiazolo[3,2-a]benzimidazole scaffold. One common approach involves the reaction of 2-aryl-3-nitro-2H-chromenes with 1H-benzimidazole-2-thiol in the presence of a copper catalyst, such as Cu(OAc)2•H2O []. This reaction proceeds through sequential C-N and C-S bond formations, affording the desired product in moderate yields. Another method utilizes the reaction of (1H-benzimidazol-2-ylthio)acetonitrile with dimethyl acetylenedicarboxylate (DMAD) under various conditions []. Depending on the solvent employed, different products can be obtained, including [, ]thiazolo[3,2-a]benzimidazole and [, ]thiazino[3,2-a]benzimidazole derivatives.

Q2: How does the choice of solvent influence the reaction outcome in the synthesis of [, ]thiazolo[3,2-a]benzimidazole derivatives?

A: The choice of solvent can significantly impact the reaction pathway and product distribution in the synthesis of [, ]thiazolo[3,2-a]benzimidazole derivatives. For instance, when (1H-benzimidazol-2-ylthio)acetonitrile reacts with DMAD, employing benzene, THF, or DMF as the solvent primarily yields a [, ]thiazolo[3,2-a]benzimidazole derivative []. Conversely, conducting the reaction in ethanol favors the formation of either a [, ]thiazino[3,2-a]benzimidazole or a [, ]thiazepino[3,2-a]benzimidazole derivative. These findings highlight the importance of careful solvent selection to steer the reaction towards the desired product.

Q3: What structural characterization techniques are typically employed to confirm the identity of synthesized [, ]thiazolo[3,2-a]benzimidazole derivatives?

A: Researchers utilize a combination of spectroscopic and analytical methods to unequivocally confirm the structure of synthesized [, ]thiazolo[3,2-a]benzimidazole derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, provides valuable information about the connectivity and environment of atoms within the molecule [, ]. High-resolution mass spectrometry (HRMS) is employed to accurately determine the molecular weight, further supporting the proposed structure []. In certain cases, X-ray crystallography is utilized to obtain a three-dimensional representation of the molecule, providing definitive proof of its structure and conformation [].

Q4: Have any structure-activity relationship (SAR) studies been conducted on [, ]thiazolo[3,2-a]benzimidazole derivatives?

A: Yes, research has explored the impact of structural modifications on the biological activity of [, ]thiazolo[3,2-a]benzimidazole derivatives. One study investigated the immunomodulatory and anticancer activities of a series of 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives []. The study revealed that the presence of specific substituents at the 2-position of the [, ]thiazolo[3,2-a]benzimidazole core significantly influences its ability to inhibit LPS-stimulated NO generation in Raw murine macrophage cells. Moreover, certain derivatives exhibited potent cytotoxicity against colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2) cell lines. These findings underscore the potential of tailoring the substituents on the [, ]thiazolo[3,2-a]benzimidazole scaffold to fine-tune its biological properties.

Q5: What are the future directions for research on [, ]thiazolo[3,2-a]benzimidazole derivatives?

A: The unique structural features and promising biological activities of [, ]thiazolo[3,2-a]benzimidazole derivatives warrant further investigation. Future research efforts may focus on:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5514704.png)

![4-[[2-(2-Ethylphenoxy)acetyl]amino]benzamide](/img/structure/B5514711.png)

![N-benzyl-N-[(6-methyl-2-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5514717.png)

![4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5514721.png)

![N-[(3S*,4R*)-1-(2-methoxybenzyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5514724.png)

![4-hydroxy-N-[(E)-(3-methylcyclohexylidene)amino]benzamide](/img/structure/B5514731.png)

![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B5514741.png)

![(1R,5S)-3-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5514765.png)

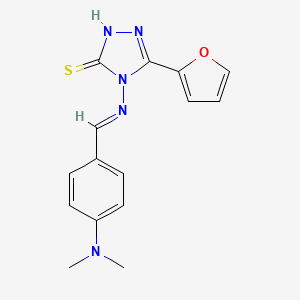

![2-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5514770.png)

![3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5514778.png)

![(4-nitrophenyl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B5514793.png)

![2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5514794.png)